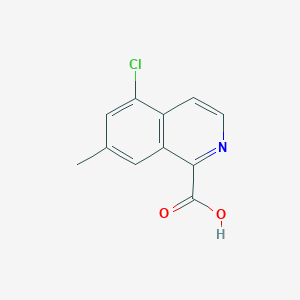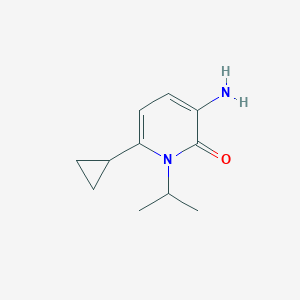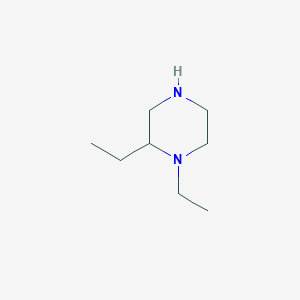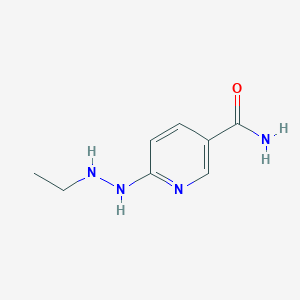![molecular formula C23H24N2O2 B13207687 2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207687.png)
2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a molecular formula of C23H24N2O2 and a molecular weight of 360.45 g/mol . This compound is part of the pyrido[1,2-a]pyrimidinone family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 4-(benzyloxy)benzaldehyde with 2-amino-4,4-dimethyl-6-oxo-1,4,5,6,7,8-hexahydroquinoline in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or pyrimidinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydro[1,2-a]benzothieno[2,3-d]pyrimidin-4-ol
- Pyrimido[1,2-a]benzimidazoles
- Furo[2,3-b]pyridine derivatives
Uniqueness
2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, such as the benzyloxy group and the pyrido[1,2-a]pyrimidinone core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24N2O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
8,8-dimethyl-2-(4-phenylmethoxyphenyl)-7,9-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H24N2O2/c1-23(2)12-13-25-21(15-23)24-20(14-22(25)26)18-8-10-19(11-9-18)27-16-17-6-4-3-5-7-17/h3-11,14H,12-13,15-16H2,1-2H3 |
InChI Key |
ZWMVGGDMIXMRIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN2C(=NC(=CC2=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13207610.png)
![2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13207613.png)

![2-[6-methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid](/img/structure/B13207628.png)



![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13207673.png)
![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)



![1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13207703.png)
